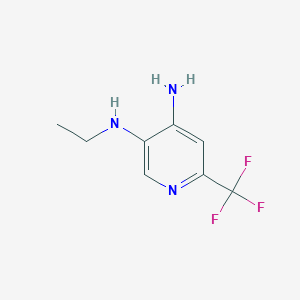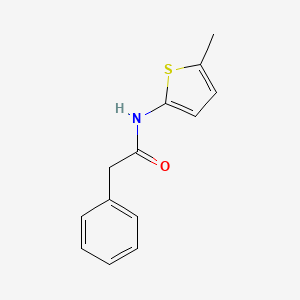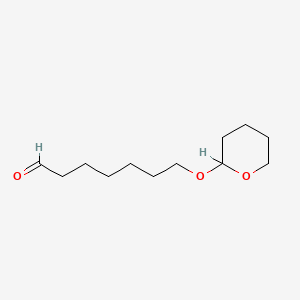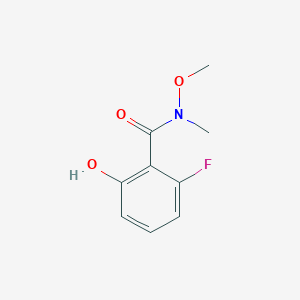![molecular formula C16H29NOSi B8459637 N-(Butoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine CAS No. 93102-06-8](/img/structure/B8459637.png)
N-(Butoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Butoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a butoxymethyl group, a trimethylsilyl group, and a benzenemethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine typically involves the following steps:
Formation of the Butoxymethyl Group: This can be achieved by reacting butyl alcohol with formaldehyde in the presence of an acid catalyst to form butoxymethanol.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced by reacting chlorotrimethylsilane with a suitable nucleophile, such as a lithium or sodium salt of the corresponding amine.
Coupling with Benzenemethanamine: The final step involves coupling the butoxymethyl and trimethylsilyl intermediates with benzenemethanamine under basic conditions, such as using sodium hydride or potassium carbonate as a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. Key considerations include the selection of solvents, temperature control, and purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: N-(Butoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxymethyl or trimethylsilyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Oxides, ketones, and aldehydes.
Reduction: Amines and alcohols.
Substitution: Derivatives with different functional groups replacing the butoxymethyl or trimethylsilyl groups.
Aplicaciones Científicas De Investigación
N-(Butoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of N-(Butoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or receptor activation. The specific molecular targets and pathways depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine
- N-(Ethoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine
- N-(Propoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine
Uniqueness
N-(Butoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine is unique due to the presence of the butoxymethyl group, which imparts distinct chemical and physical properties compared to its analogs
Propiedades
Número CAS |
93102-06-8 |
|---|---|
Fórmula molecular |
C16H29NOSi |
Peso molecular |
279.49 g/mol |
Nombre IUPAC |
N-(butoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)methanamine |
InChI |
InChI=1S/C16H29NOSi/c1-5-6-12-18-14-17(15-19(2,3)4)13-16-10-8-7-9-11-16/h7-11H,5-6,12-15H2,1-4H3 |
Clave InChI |
KZMSVLOJRPGWDY-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCN(CC1=CC=CC=C1)C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2lambda6-Thia-3-azatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene 2,2-dioxide](/img/structure/B8459604.png)





